
18|A-Glycyrrhetyl-3-O-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 18|A-Glycyrrhetyl-3-O-sulfate typically involves the sulfation of Glycyrrhetinic acid. This process can be achieved through the reaction of Glycyrrhetinic acid with sulfur trioxide-pyridine complex in an appropriate solvent such as pyridine or dimethylformamide (DMF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete sulfation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 18|A-Glycyrrhetyl-3-O-sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group, yielding Glycyrrhetinic acid.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Glycyrrhetinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
18|A-Glycyrrhetyl-3-O-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfation reactions and the behavior of sulfate esters.
Biology: Investigated for its role in modulating enzyme activity, particularly 11β-HSD2, and its effects on steroid metabolism.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in conditions like pseudohyperaldosteronism.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The primary mechanism of action of 18|A-Glycyrrhetyl-3-O-sulfate involves the inhibition of 11β-HSD2. This enzyme is responsible for converting active glucocorticoids to their inactive forms. By inhibiting 11β-HSD2, this compound increases the levels of active glucocorticoids, which can exert anti-inflammatory effects. The compound also interacts with organic anion transporters (OAT) 1 and OAT3, facilitating its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
Glycyrrhetinic acid: The parent compound from which 18|A-Glycyrrhetyl-3-O-sulfate is derived. It also inhibits 11β-HSD2 but lacks the sulfate group.
Glycyrrhizin: A glycosylated form of Glycyrrhetinic acid with similar biological activities but different pharmacokinetic properties.
3-Monoglucuronyl-glycyrrhetinic acid (3MGA): Another metabolite of Glycyrrhetinic acid with distinct biological effects.
Uniqueness: this compound is unique due to its sulfate group, which enhances its solubility and interaction with specific transporters and enzymes. This structural feature distinguishes it from other Glycyrrhetinic acid derivatives and contributes to its specific biological activities .
Propriétés
Formule moléculaire |
C30H46O7S |
|---|---|
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-sulfooxy-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O7S/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)37-38(34,35)36)20(31)16-18-19-17-27(4,24(32)33)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23H,8-15,17H2,1-7H3,(H,32,33)(H,34,35,36)/t19-,21-,22-,23+,26+,27-,28-,29+,30+/m0/s1 |
Clé InChI |
IKLVARHEXXESBF-YKLVYJNSSA-N |
SMILES isomérique |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OS(=O)(=O)O)C)(C)C(=O)O |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1OS(=O)(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



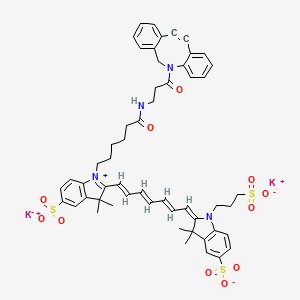
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389424.png)

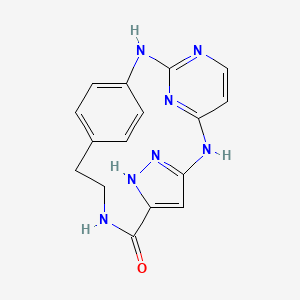
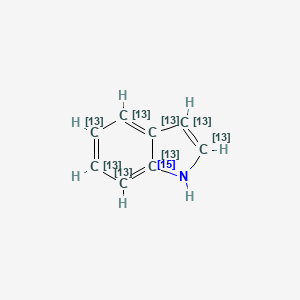
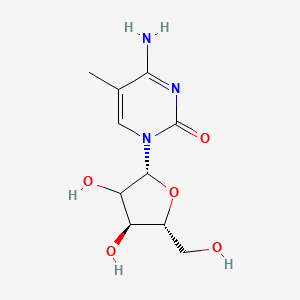

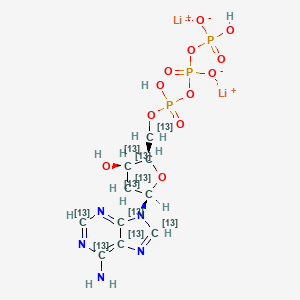

![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)
![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)


